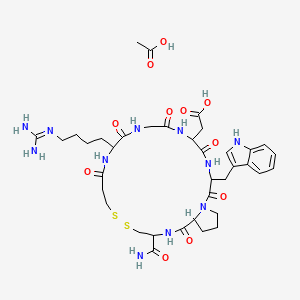

deamino-Cys(1)-DL-hArg-Gly-DL-Asp-DL-Trp-DL-Pro-DL-Cys(1)-NH2.CH3CO2H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eptifibatide (acetate) is a synthetic cyclic heptapeptide derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri). It is a potent platelet aggregation inhibitor used primarily in the medical management of acute coronary syndromes and as an adjunct to percutaneous coronary interventions . The compound works by selectively and reversibly blocking the platelet glycoprotein IIb/IIIa receptor, thereby preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .

Vorbereitungsmethoden

Eptifibatide (acetate) is synthesized using both liquid-phase and solid-phase peptide synthesis methods. One method involves a non-linear liquid-phase peptide synthesis scheme, which combines precursor peptides synthesized separately in high purity and yield . Another method utilizes solid-phase polypeptide synthesis, where the eptifibatide resin is prepared by sequentially splicing protective amino acids onto an amino resin . The crude product is then subjected to acidolysis, oxidation, purification, and salt exchange to obtain the final product .

Analyse Chemischer Reaktionen

Eptifibatide (acetate) undergoes various chemical reactions, including oxidation and cyclization. The synthesis involves the formation of an interchain disulfide bridge between the cysteine amide and the mercaptopropionyl moieties . Common reagents used in these reactions include trifluoroacetic acid for acidolysis and oxidizing agents for disulfide bond formation . The major product formed is the cyclic heptapeptide eptifibatide, which is a white to light yellow powder readily soluble in water .

Wissenschaftliche Forschungsanwendungen

Eptifibatide (acetate) has a wide range of scientific research applications, particularly in the fields of cardiology and pharmacology. It is used to study platelet aggregation and its inhibition, making it valuable in research on acute coronary syndromes and myocardial infarction . Additionally, eptifibatide is being explored for its potential use in treating ischemic stroke, carotid stenting, intracranial aneurysm stenting, and septic shock . Its ability to block different pathways in platelet activation and aggregation makes it a versatile tool in cardiovascular research .

Wirkmechanismus

Eptifibatide (acetate) exerts its effects by reversibly binding to the platelet glycoprotein IIb/IIIa receptor . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting platelet aggregation . The inhibition occurs in a dose- and concentration-dependent manner, making eptifibatide an effective antiplatelet agent . The molecular targets involved include the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation and thrombus formation .

Vergleich Mit ähnlichen Verbindungen

Eptifibatide (acetate) belongs to the class of glycoprotein IIb/IIIa inhibitors, which also includes compounds like abciximab and tirofiban . Compared to these compounds, eptifibatide is unique due to its cyclic heptapeptide structure derived from rattlesnake venom . This structure allows for selective and reversible binding to the glycoprotein IIb/IIIa receptor, providing a balance between efficacy and safety . Other similar compounds include lamifiban and roxifiban, which also inhibit platelet aggregation but differ in their chemical structures and pharmacokinetic profiles .

Eigenschaften

Molekularformel |

C37H53N11O11S2 |

|---|---|

Molekulargewicht |

892.0 g/mol |

IUPAC-Name |

acetic acid;2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |

InChI |

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4) |

InChI-Schlüssel |

KWKBRYJYRIUYEI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)

![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)

![1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)